molecular formula C19H22N2O2 B368321 {1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-79-1

{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368321
CAS No.: 853752-79-1
M. Wt: 310.4g/mol
InChI Key: ZYULBFFTXVHQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[3-(3,4-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative characterized by a 3-(3,4-dimethylphenoxy)propyl chain at the 1-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the benzimidazole core.

Properties

IUPAC Name

[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-8-9-16(12-15(14)2)23-11-5-10-21-18-7-4-3-6-17(18)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYULBFFTXVHQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Glycolic Acid

Poddar et al. demonstrated that 1H-benzimidazol-2-yl-methanol can be synthesized by refluxing ortho-phenylenediamine with glycolic acid in dimethylformamide (DMF) at 90–100°C. Glycolic acid serves as both a carbonyl source and a hydroxyl donor, enabling direct introduction of the 2-hydroxymethyl group. The reaction proceeds via cyclocondensation, forming an intermediate Schiff base that undergoes intramolecular cyclization (Figure 1). After neutralization with NaHCO₃, the product is extracted with ethyl acetate and purified via column chromatography, yielding 1H-benzimidazol-2-yl-methanol in 78% purity.

Alternative Catalytic Methods

A room-temperature synthesis using cobalt(II) acetylacetone as a catalyst has been reported for analogous benzimidazoles. This method condenses aldehydes with ortho-phenylenediamine in methanol, achieving yields up to 97%. While this approach avoids high temperatures, its applicability to hydroxymethyl-substituted derivatives requires further validation.

Alkylation at the N1 Position

Introducing the 3-(3,4-dimethylphenoxy)propyl side chain demands regioselective alkylation of the benzimidazole nitrogen.

Synthesis of the Alkylating Agent: 3-(3,4-Dimethylphenoxy)propyl Bromide

The alkylating agent is prepared by reacting 3,4-dimethylphenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃). This nucleophilic substitution yields 3-(3,4-dimethylphenoxy)propyl bromide, characterized by its boiling point (142–145°C) and ¹H NMR signals at δ 2.20 (s, 6H, CH₃), 3.55 (t, 2H, OCH₂), and 4.15 (t, 2H, BrCH₂).

N1-Alkylation of 1H-Benzimidazol-2-yl-methanol

The benzimidazole core is alkylated using the above bromide in anhydrous DMF with NaH as a base (Scheme 1). The reaction mixture is stirred at 60°C for 12 hours, after which the product is isolated via aqueous workup and silica gel chromatography. Key challenges include:

  • Regioselectivity : The N1 position is favored due to steric hindrance at N3.

  • Side reactions : Over-alkylation is mitigated by using a 1:1 molar ratio of reactants.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms THF and acetonitrile in alkylation efficiency (Table 1). Elevated temperatures (60–80°C) enhance reaction rates but risk decomposition, necessitating rigorous temperature control.

Table 1. Solvent Optimization for N1-Alkylation

SolventYield (%)Purity (%)
DMF8295
THF4588
Acetonitrile5890

Catalytic Additives

Adding catalytic KI (10 mol%) improves bromide reactivity via halide exchange, boosting yields to 89%.

Characterization and Analytical Validation

The final product is characterized by:

  • ¹H NMR : δ 7.65–7.10 (m, 4H, benzimidazole-H), 4.70 (s, 2H, CH₂OH), 4.20 (t, 2H, NCH₂), 3.95 (t, 2H, OCH₂), 2.25 (s, 6H, CH₃).

  • IR : Peaks at 3340 cm⁻¹ (OH), 1615 cm⁻¹ (C=N).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH:H₂O).

Challenges and Troubleshooting

Hydroxyl Group Protection

The 2-hydroxymethyl group may undergo undesired etherification during alkylation. Protection as a tert-butyldimethylsilyl (TBS) ether prior to alkylation, followed by deprotection with TBAF, resolves this issue.

Byproduct Formation

Trace amounts of N3-alkylated byproducts (<5%) are removed via gradient elution chromatography .

Chemical Reactions Analysis

Types of Reactions

{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzimidazole core or the phenoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Benzimidazole derivatives have been extensively studied for their biological activities, including:

  • Anticancer Activity : Research indicates that compounds with a benzimidazole moiety can inhibit cancer cell proliferation. For instance, similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : The presence of the dimethylphenoxy group may enhance the compound's antimicrobial activity. Studies have demonstrated that benzimidazole derivatives exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Pharmacology

The pharmacological profile of {1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol indicates potential neuropharmacological effects. Compounds with similar structures have been investigated for their interactions with serotonin receptors, suggesting possible anxiolytic or antidepressant properties .

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metal ions can be utilized in creating novel materials with specific electronic or optical properties.

Case Study 1: Anticancer Mechanism

A study evaluated the anticancer effects of benzimidazole derivatives, including this compound. The findings indicated that treatment led to significant apoptosis in HeLa cervical cancer cells, as evidenced by flow cytometry analysis showing an increase in sub-G1 phase cells .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound demonstrated significant inhibitory effects against E. coli and S. aureus, supporting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of {1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxypropyl group may enhance the compound’s binding affinity and specificity, while the methanol moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

2-Position Modifications
  • This is critical for bioavailability in pharmacological applications.
  • Ethyl Group (, Compound 7): Replacing -CH₂OH with -CH₂CH₃ (e.g., 1-(3-(3,4-dimethylphenoxy)propyl)-2-ethyl-1H-benzimidazole) increases lipophilicity, which may enhance membrane permeability but reduce solubility. Such analogs showed moderate yields (80%) in synthesis .
Table 1: Substituent Effects at Benzimidazole 2-Position
Compound 2-Position Group LogP (Predicted) Key Properties
Target Compound -CH₂OH ~2.1* High polarity, H-bond donor
, Compound 7 -CH₂CH₃ ~3.5* Lipophilic, membrane-permeable
(615279-86-2) -CH₂OH ~2.3* Similar to target, 2-Me phenoxy

*Predicted using analogous structures.

Phenoxyalkyl Chain Modifications

Phenoxy Substituent Position
  • 2-Methylphenoxy (): In 615279-86-2, the methyl group at the 2-position of the phenoxy ring may alter electronic effects and steric hindrance, reducing rotational freedom compared to 3,4-dimethyl analogs .
  • Unsubstituted Phenoxy (, CAS 431909-12-5): The absence of methyl groups decreases lipophilicity (predicted LogP ~1.8), which may reduce target affinity but improve solubility .
Alkyl Chain Length
  • Propyl Chain (Target Compound) : A three-carbon chain balances flexibility and rigidity, optimizing interactions with enzyme active sites.
  • Butyl Chain (, -68-9) : Extending to a four-carbon chain increases molecular flexibility and may reduce binding specificity due to entropic penalties .
Physical Properties
  • Boiling Point and Density: reports a predicted boiling point of 512.9°C and density of 1.16 g/cm³ for 615279-86-2. The target compound likely exhibits similar values, though the 3,4-dimethylphenoxy group may slightly elevate boiling point due to increased molecular weight .
  • Acid Dissociation Constant (pKa) : The hydroxymethyl group in the target compound has a predicted pKa of ~13.8, similar to 615279-86-2, indicating weak acidity and stability under physiological conditions .

Biological Activity

The compound {1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol, also known by its chemical identifiers, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 3693512

Research indicates that the benzimidazole moiety in this compound plays a crucial role in its biological activity. Benzimidazoles are known for their ability to interact with various biological targets, including enzymes and receptors. The specific interactions of this compound have been studied in relation to:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is likely due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer). The compound's mechanism may involve the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial Strain MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Enterococcus faecalis30

These results indicate a promising potential for this compound as an antimicrobial agent.

Anticancer Activity

The cytotoxic effects of this compound were assessed using the MTT assay on HeLa and A549 cells:

Cell Line IC50 (µM)
HeLa15
A54920

The lower IC50 values suggest that the compound is more potent against HeLa cells compared to A549 cells.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The findings revealed that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent against resistant infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol, and how can reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Condensation of 3,4-dimethylphenol with a propyl linker under nucleophilic substitution (SN2) conditions .
  • Step 2 : Cyclization of the benzimidazole core using o-phenylenediamine derivatives under acidic catalysis (e.g., HCl in ethanol) .
  • Step 3 : Hydroxymethylation at the benzimidazole 2-position via formylation followed by reduction (e.g., NaBH₄) .
  • Key Variables : Temperature (70–110°C), solvent polarity (ethanol/water mixtures), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield. For example, ethanol as a solvent at 80°C achieved 62% yield in analogous benzimidazole syntheses .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3,4-dimethylphenoxy protons at δ 2.2–2.4 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement of hydrogen-bonding networks and torsion angles. For example, similar benzimidazole derivatives show intermolecular O–H···N bonds stabilizing crystal lattices .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~353.2) .

Q. What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

  • Methodological Answer :

  • Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ determination) or TNF-α suppression in macrophage cell lines (e.g., RAW 264.7) .
  • Cytotoxicity : MTT assays on human fibroblast lines (e.g., NIH/3T3) to establish safety thresholds .
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., indomethacin for COX-2) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties and stability?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., R₂²(8) motifs in benzimidazole derivatives) .
  • Thermal Stability : Correlate DSC/TGA data with intermolecular interactions. For example, strong O–H···N bonds may elevate melting points (>200°C) .
  • Solubility : Polar solvents disrupt hydrogen-bonded networks, enhancing solubility in DMSO or methanol .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on π-π stacking between the benzimidazole core and Tyr355 .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
  • QSAR : Derive Hammett constants for substituents (e.g., 3,4-dimethyl groups enhance lipophilicity) .

Q. How can contradictions in biological activity data be resolved (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Analysis : Verify assay conditions (e.g., cell line viability at 90% vs. 70% may skew results) .
  • Structural Confirmation : Re-examine compound purity via HPLC (e.g., >95% purity threshold) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.